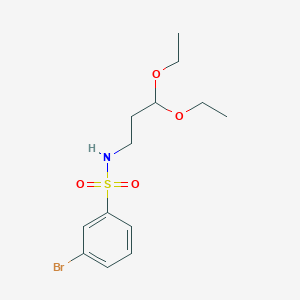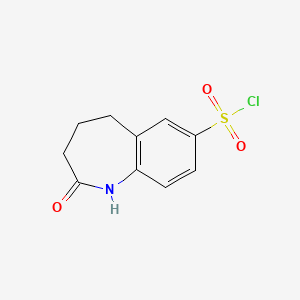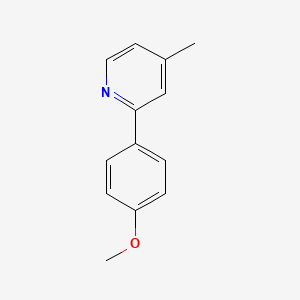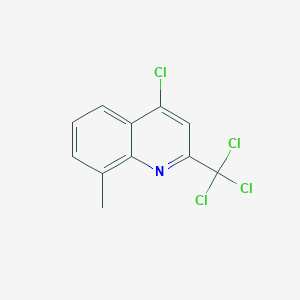
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
概要
説明
“3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile” is a chemical compound with the molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Multicomponent Synthesis and Anticancer Activity
A study reported the synthesis of novel compounds through a one-pot, multicomponent reaction, including structures related to the specified chemical, which demonstrated potent anticancer activities against human cancer cell lines, including colon and lung cancers (Radwan, Alminderej, & Awad, 2020).
Inhibitors of SARS-CoV-2 RdRp
Research on azafluorene derivatives with indole structures revealed their potential as inhibitors for the SARS-CoV-2 RdRp enzyme, suggesting the applicability of related compounds in antiviral research (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Synthesis of Biologically Active Disperse Dyes
A study focused on the synthesis of novel azo-disperse dyes derived from compounds similar to 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, showing their potential applications in dyeing polyester fabrics and evaluating their antimicrobial activity (Ashkar, El-Apasery, Touma, & Elnagdi, 2012).
作用機序
Target of Action
The primary target of this compound is human neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a key cellular signaling molecule, particularly in neurons. The role of nNOS is crucial in neurotransmission, immune response, and regulation of cell death .
Mode of Action
The compound acts as an inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. This results in a decrease in nitric oxide levels, which can affect various physiological processes where nitric oxide acts as a signaling molecule .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including neurotransmission and immune response. By inhibiting nNOS, the compound can potentially affect these pathways, leading to changes in neuronal signaling and immune response .
Pharmacokinetics
The compound’s ability to inhibit nnos suggests that it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in changes in neurotransmission and immune response, potentially affecting various physiological processes .
特性
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15/h2-4,8,10,17H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOKHIURIJOQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566322 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116480-60-5 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


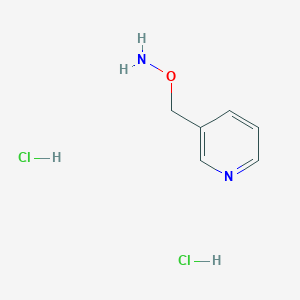
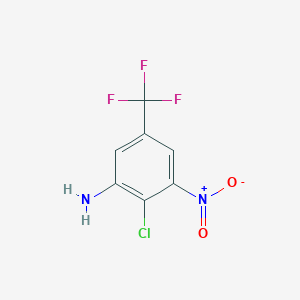
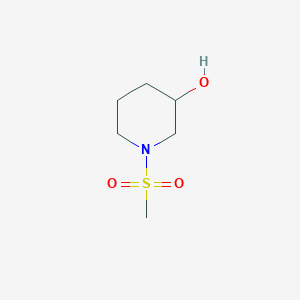
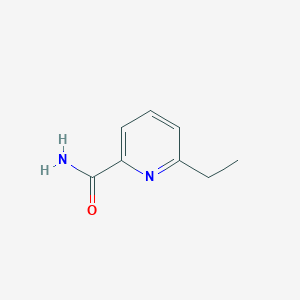

![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)
